2-[(2-Fluorobenzyl)thio]acetohydrazide
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Overview
Description
Preparation Methods
The synthesis of 2-[(2-Fluorobenzyl)thio]acetohydrazide involves the reaction of 2-fluorobenzyl chloride with thioacetic acid hydrazide under specific conditions. The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the process. The mixture is heated under reflux conditions to ensure complete reaction, followed by purification steps to isolate the desired product .
Chemical Reactions Analysis
2-[(2-Fluorobenzyl)thio]acetohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom is replaced by other nucleophiles like hydroxide or amine groups.
Scientific Research Applications
2-[(2-Fluorobenzyl)thio]acetohydrazide is widely used in scientific research, particularly in the field of proteomics. It serves as a biochemical tool for studying protein interactions and modifications. Additionally, it has applications in medicinal chemistry for the development of new therapeutic agents and in industrial chemistry for the synthesis of novel compounds .
Mechanism of Action
The mechanism of action of 2-[(2-Fluorobenzyl)thio]acetohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
2-[(2-Fluorobenzyl)thio]acetohydrazide can be compared with other similar compounds, such as:
2-[(2-Chlorobenzyl)thio]acetohydrazide: Similar structure but with a chlorine atom instead of fluorine.
2-[(2-Bromobenzyl)thio]acetohydrazide: Similar structure but with a bromine atom instead of fluorine.
2-[(2-Iodobenzyl)thio]acetohydrazide: Similar structure but with an iodine atom instead of fluorine.
These compounds share similar chemical properties but differ in their reactivity and biological activity due to the different halogen atoms .
Properties
IUPAC Name |
2-[(2-fluorophenyl)methylsulfanyl]acetohydrazide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FN2OS/c10-8-4-2-1-3-7(8)5-14-6-9(13)12-11/h1-4H,5-6,11H2,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZBJLFXBZHPWMO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSCC(=O)NN)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FN2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101212712 |
Source
|
Record name | 2-[[(2-Fluorophenyl)methyl]thio]acetic acid hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101212712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
669705-47-9 |
Source
|
Record name | 2-[[(2-Fluorophenyl)methyl]thio]acetic acid hydrazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=669705-47-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[[(2-Fluorophenyl)methyl]thio]acetic acid hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101212712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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